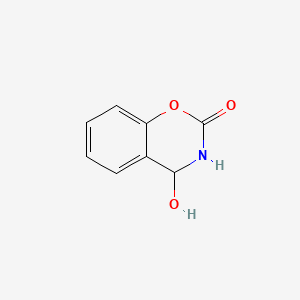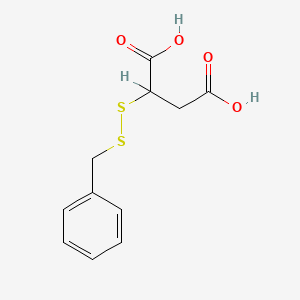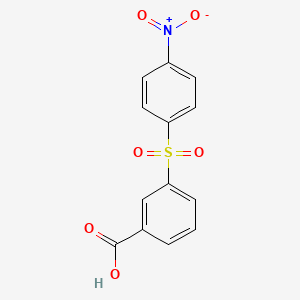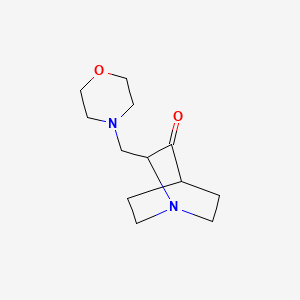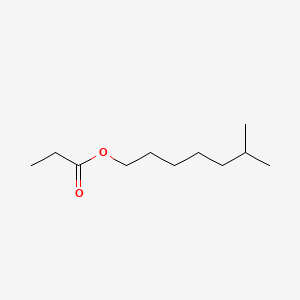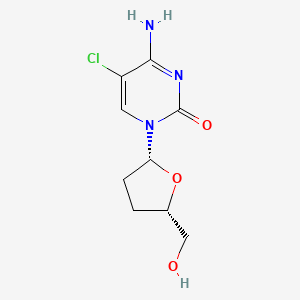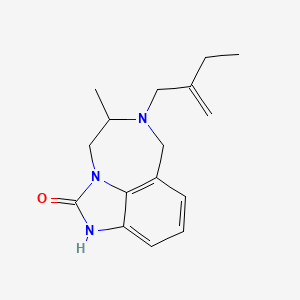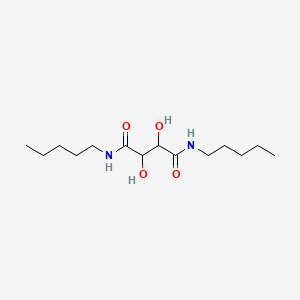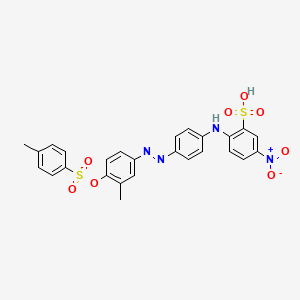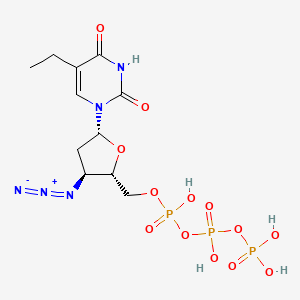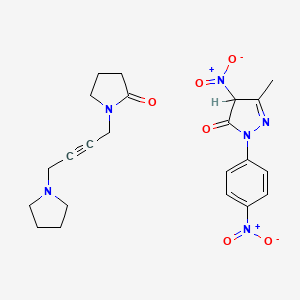![molecular formula C17H14N2O5S B12800375 6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid CAS No. 6361-43-9](/img/structure/B12800375.png)
6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid is a complex organic compound that features both aromatic and sulfonic acid functional groups. This compound is notable for its applications in various fields, including dye synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the nitration of naphthalene, followed by reduction to introduce the amino group. The sulfonic acid group is then introduced via sulfonation. The final step involves coupling with 4-aminobenzoic acid under specific conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a component in material science for developing advanced materials.
Mecanismo De Acción
The compound exerts its effects through various mechanisms depending on its application:
Enzyme Interactions: It can act as an inhibitor or substrate for certain enzymes, affecting their activity.
Fluorescent Properties: The aromatic structure allows it to absorb and emit light, making it useful in fluorescence-based assays.
Drug Delivery: The sulfonic acid group enhances its solubility, facilitating its use in drug formulations.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 4-Aminohippuric acid
- N-(4-Aminobenzoyl)glutamic acid
Uniqueness
6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring both hydrophilic and hydrophobic interactions.
Propiedades
Número CAS |
6361-43-9 |
|---|---|
Fórmula molecular |
C17H14N2O5S |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
6-[(4-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14N2O5S/c18-12-4-1-10(2-5-12)17(21)19-13-6-3-11-7-14(25(22,23)24)9-16(20)15(11)8-13/h1-9,20H,18H2,(H,19,21)(H,22,23,24) |
Clave InChI |
RAHCSEBTAZMAMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


